molecular formula C22H24N2 B12573518 N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine CAS No. 185213-50-7

N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine

Cat. No.: B12573518
CAS No.: 185213-50-7
M. Wt: 316.4 g/mol
InChI Key: HOPLTLJPTQIFPR-UHFFFAOYSA-N
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Description

N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine is an organic compound that features a pyrene moiety attached to a butyl chain, which is further connected to an ethane-1,2-diamine group

Preparation Methods

The synthesis of N1-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine typically involves the following steps:

Chemical Reactions Analysis

N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine undergoes various chemical reactions, including:

Scientific Research Applications

N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine involves its interaction with molecular targets through its pyrene and amine groups. The pyrene moiety can intercalate into DNA, while the amine groups can form hydrogen bonds with various biomolecules. These interactions can affect cellular processes and pathways, making the compound useful for studying molecular mechanisms .

Comparison with Similar Compounds

N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine can be compared with other similar compounds, such as:

Properties

CAS No.

185213-50-7

Molecular Formula

C22H24N2

Molecular Weight

316.4 g/mol

IUPAC Name

N'-(4-pyren-1-ylbutyl)ethane-1,2-diamine

InChI

InChI=1S/C22H24N2/c23-13-15-24-14-2-1-4-16-7-8-19-10-9-17-5-3-6-18-11-12-20(16)22(19)21(17)18/h3,5-12,24H,1-2,4,13-15,23H2

InChI Key

HOPLTLJPTQIFPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCNCCN

Origin of Product

United States

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